The compound 2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry, particularly as an inhibitor for specific cancer-related targets. Its intricate structure includes multiple functional groups and stereocenters that contribute to its biological activity.
The information about this compound has been compiled from various chemical databases and patent literature, including PubChem and Google Patents, which provide insights into its synthesis, properties, and applications in the pharmaceutical industry.
This compound can be classified under the category of small molecule inhibitors, specifically designed for targeting protein interactions involved in cancer pathways. Its structural components suggest it may interact with multiple biological targets due to the presence of fluorinated and piperazine moieties.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthetic pathway might involve:
The molecular formula for this compound is with a molecular weight of approximately 729.7 g/mol . The structure features:
The InChI Key for this compound is RIVFEDYNLHJKEZ-VHJOERAISA-N . The 3D conformation can be analyzed using computational chemistry software to predict its binding interactions with biological targets.
This compound may undergo several chemical transformations:
Reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC). Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed for structural confirmation.
The mechanism of action for this compound likely involves:
Studies on similar compounds have shown that fluorinated derivatives often exhibit enhanced binding affinity due to increased hydrophobic interactions and improved metabolic stability.
Relevant data from sources indicate that similar compounds show promising results in biological assays against various cancer cell lines .
This compound is primarily researched for its potential as a KRAS G12C inhibitor, which is significant in treating certain types of cancers such as lung cancer. The structural features enable it to interact effectively with target proteins involved in tumorigenesis . Further studies are needed to fully elucidate its pharmacological profile and therapeutic efficacy in clinical settings.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4